N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine
Brand Name: Vulcanchem
CAS No.: 1353000-13-1
VCID: VC2679945
InChI: InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18)
SMILES: CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Molecular Formula: C11H9F3N2O3S
Molecular Weight: 306.26 g/mol

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine

CAS No.: 1353000-13-1

Cat. No.: VC2679945

Molecular Formula: C11H9F3N2O3S

Molecular Weight: 306.26 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine - 1353000-13-1

Specification

CAS No. 1353000-13-1
Molecular Formula C11H9F3N2O3S
Molecular Weight 306.26 g/mol
IUPAC Name 2-[methyl-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]acetic acid
Standard InChI InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18)
Standard InChI Key UOAAZCDVNVZFPL-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Canonical SMILES CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F

Introduction

Chemical Properties and Structure

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine features a benzothiazole core with a trifluoromethoxy substituent at the 6-position and a N-methylglycine group attached to the 2-position. The compound's key physico-chemical properties are summarized in Table 1.

Table 1: Chemical Properties of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine

PropertyValue
CAS Number1353000-13-1
Molecular FormulaC₁₁H₉F₃N₂O₃S
Molecular Weight306.26 g/mol
AppearanceTypically exists as solid at room temperature
LogP3.6
Topological Polar Surface Area (tPSA)90.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Rotatable Bonds4
Heavy Atom Count20
Molecular Complexity369
InChI KeyUOAAZCDVNVZFPL-UHFFFAOYSA-N

The compound contains a benzothiazole heterocyclic system with a trifluoromethoxy group, which confers specific lipophilic properties. The N-methylglycine moiety provides a carboxylic acid functional group that influences the compound's solubility and potential for interactions with biological targets .

Pharmacological Properties

Neuroprotective Activity

The benzothiazole derivatives containing the trifluoromethoxy group at the 6-position have demonstrated significant neuroprotective effects. N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine belongs to a class of compounds that modulate sodium and calcium channels, potentially influencing the release of excitatory amino acids at the presynaptic level .

In vitro studies using oxygen-glucose deprivation/reoxygenation models have shown that structurally related compounds exhibit:

  • Reduction in glutamate release during reoxygenation

  • Decreased lactate dehydrogenase (LDH) activity

  • Protection against neuronal swelling induced by hypoxia/reperfusion

These effects suggest potential applications in neuroprotection against ischemic damage and other neurodegenerative conditions .

Stock Solution Preparation

For experimental investigations, proper preparation of stock solutions is essential. Table 2 provides guidelines for preparing solutions of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine at various concentrations.

Table 2: Stock Solution Preparation Guide

Concentration1 mg5 mg10 mg
1 mM3.2652 mL16.326 mL32.652 mL
5 mM0.653 mL3.2652 mL6.5304 mL
10 mM0.3265 mL1.6326 mL3.2652 mL

For optimal solubility, it is recommended to select appropriate solvents based on the compound's properties. DMSO is often preferred for primary dissolution, followed by further dilution with appropriate buffers for biological assays .

Relationship to Riluzole and Therapeutic Significance

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine shares structural similarities with riluzole (2-amino-6-trifluoromethoxybenzothiazole), an FDA-approved drug for amyotrophic lateral sclerosis (ALS). Riluzole functions as a glutamate modulator and has demonstrated neuroprotective effects in various animal models of brain disease .

The structural relationship to riluzole suggests potential applications for N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine in:

  • Neurodegenerative disorders (Parkinson's disease, Alzheimer's disease)

  • Amyotrophic lateral sclerosis (ALS)

  • Multiple sclerosis

  • Cerebral ischemia and stroke

  • Neurodegeneration induced by cranial trauma

Research has shown that derivatives containing the 6-trifluoromethoxy-1,3-benzothiazol-2-yl scaffold can modulate voltage-dependent sodium and potassium currents in neurons, suggesting mechanisms similar to riluzole but potentially with modified pharmacokinetic or pharmacodynamic properties .

Structure-Activity Relationships

The biological activity of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine and related compounds is influenced by specific structural features:

  • The trifluoromethoxy group at the 6-position appears crucial for biological activity

  • N-methylation affects binding interactions with potential targets

  • The glycine moiety may influence both solubility and target interactions

Studies on similar benzothiazole compounds have demonstrated that modifications at the 6-position significantly impact potency. Compounds with trifluoromethoxy groups at this position often exhibit enhanced potency compared to those with other substituents .

For example, in studies of 2-aminobenzothiazole inhibitors, a compound with a trifluoromethoxy group at the 6-position (similar to the structure in our target compound) showed an IC50 value of 7.15 μM, whereas modifications to this group resulted in significant changes in activity .

Future Research Directions

Further investigations of N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine could explore:

  • Detailed structure-activity relationship studies to optimize neuroprotective effects

  • In vivo evaluations in models of neurodegenerative diseases

  • Potential applications beyond neuroprotection, given the broad biological activities of benzothiazole derivatives

  • Development of prodrug strategies to improve pharmacokinetic properties, similar to approaches taken with riluzole

  • Investigation of mechanisms beyond glutamate modulation, including effects on voltage-gated ion channels and oxidative stress pathways

The compound's relationship to riluzole suggests potential for development as a neuroprotective agent with possibly improved pharmacokinetic or pharmacodynamic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator